molecular formula C17H13NO3 B11844118 Methyl 2,5-diphenyloxazole-4-carboxylate CAS No. 25755-94-6

Methyl 2,5-diphenyloxazole-4-carboxylate

Katalognummer: B11844118
CAS-Nummer: 25755-94-6
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: FTWPUAXSLGUOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,5-diphenyloxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,5-diphenyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of azole-4-carboxylates with palladium acetate (Pd(OAc)2), triphenylphosphine (Ar3P), silver acetate (AgOAc), and trifluoroacetic acid (TFA) in N-methyl-2-pyrrolidone (NMP) . The reaction is typically carried out in a Schlenk tube under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-diphenyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-diphenyloxazole-4-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2,5-diphenyloxazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,5-diphenyloxazole-4-carboxylate can be compared with other oxazole derivatives such as:

    2-methyl-4,5-diphenyloxazole: Similar in structure but with different substituents.

    Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

Eigenschaften

CAS-Nummer

25755-94-6

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

methyl 2,5-diphenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H13NO3/c1-20-17(19)14-15(12-8-4-2-5-9-12)21-16(18-14)13-10-6-3-7-11-13/h2-11H,1H3

InChI-Schlüssel

FTWPUAXSLGUOMF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.